

5-Bromo-8-fluoroisoquinoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-8-fluoroisoquinoline**

Cat. No.: **B1375594**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-8-fluoroisoquinoline**: Properties, Synthesis, and Applications

Introduction

5-Bromo-8-fluoroisoquinoline is a halogenated heterocyclic aromatic compound. As a disubstituted isoquinoline, its unique structural arrangement, featuring a bromine atom at the C5 position and a fluorine atom at the C8 position, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these two distinct halogens provides orthogonal handles for sequential chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. This guide offers a detailed examination of the chemical properties, structure, a proposed synthetic pathway, and the scientific applications of **5-Bromo-8-fluoroisoquinoline**, tailored for researchers and professionals in drug development and materials science.

Chemical Structure and Identification

The foundational structure of **5-Bromo-8-fluoroisoquinoline** consists of a fused benzene and pyridine ring system. The bromine atom on the benzene ring serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom significantly modulates the electronic properties of the molecule, influencing its reactivity, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers for **5-Bromo-8-fluoroisoquinoline**

Identifier	Value
CAS Number	679433-94-4 [1] [2]
Molecular Formula	C ₉ H ₅ BrFN [1] [2]
Molecular Weight	226.05 g/mol [3] [1] [2]
MDL Number	MFCD18447885 [2]
SMILES	FC1=CC=C(Br)C2=C1C=NC=C2 [2]

Physicochemical Properties

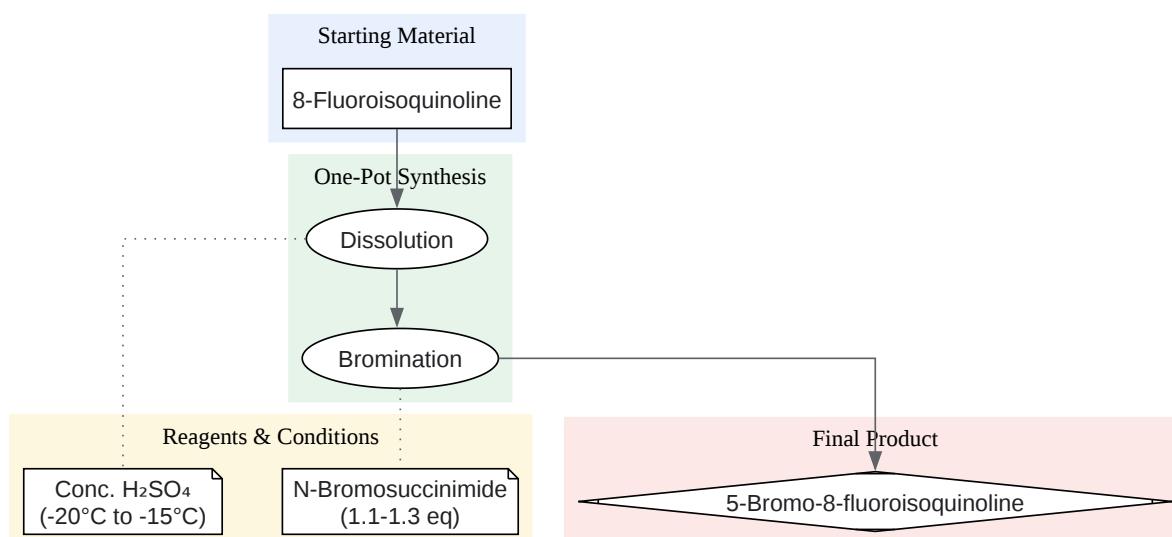
The physicochemical properties of **5-Bromo-8-fluoroisoquinoline** are influenced by its aromatic core and halogen substituents. It typically presents as a solid at room temperature and exhibits moderate to high lipophilicity, a characteristic that is often desirable in medicinal chemistry for enhancing cell membrane permeability.[\[3\]](#)

Table 2: Physicochemical Data for **5-Bromo-8-fluoroisoquinoline**

Property	Value
Physical Form	Solid
Purity (Typical)	≥98% [1]
Storage	Store sealed in a dry, room temperature environment [2]
Solubility	Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.

Note: Detailed quantitative data such as melting point, boiling point, and spectral analysis (NMR, IR) are not consistently published in publicly available databases and should be determined empirically for each batch.

Synthesis and Reactivity


Proposed Synthetic Pathway

While specific, detailed protocols for the synthesis of **5-Bromo-8-fluoroisoquinoline** are not widely published, a robust and scalable pathway can be designed based on established methods for the regioselective bromination of the isoquinoline scaffold.^{[4][5]} The most logical approach involves the direct bromination of 8-fluoroisoquinoline.

Experimental Protocol: Synthesis of **5-Bromo-8-fluoroisoquinoline**

- **Reaction Setup:** In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 8-fluoroisoquinoline (1.0 eq).
- **Dissolution:** Cool the flask in a dry ice/acetone bath to approximately -20°C. Slowly add concentrated sulfuric acid (96%) with stirring, ensuring the temperature does not exceed -15°C. Stir until the 8-fluoroisoquinoline is completely dissolved.
- **Bromination:** Once a homogenous solution is achieved, add N-Bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise over 30 minutes.
 - **Causality Insight:** Using NBS in a strong acid like H₂SO₄ is a proven method for the regioselective bromination of isoquinoline at the 5-position.^[5] The sulfuric acid protonates the nitrogen atom of the isoquinoline ring, which deactivates the pyridine portion towards electrophilic attack. This directs the electrophilic brominating agent (generated from NBS) to the more electron-rich benzene ring. The 5-position is favored over the 8-position due to steric and electronic factors. Strict temperature control is critical to minimize the formation of isomeric byproducts.^[4]
- **Reaction Monitoring:** Maintain the reaction temperature between -20°C and -15°C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
- **Workup:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
- **Neutralization:** Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

- Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield pure **5-Bromo-8-fluoroisoquinoline**.^[4]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Bromo-8-fluoroisoquinoline**.

Chemical Reactivity

The utility of **5-Bromo-8-fluoroisoquinoline** stems from the differential reactivity of its halogen substituents.

- C5-Bromine: This position is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of alkyl, aryl, vinyl, or alkynyl groups, enabling the rapid generation of diverse chemical libraries.
- C8-Fluorine: The fluorine atom is generally unreactive under cross-coupling conditions, providing a stable anchor. Its strong electron-withdrawing nature influences the pKa of the isoquinoline nitrogen and can be used to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.^[3]

Applications in Research and Drug Development

Halogenated isoquinolines are pivotal intermediates in the synthesis of pharmacologically active compounds.^{[4][5][6]} **5-Bromo-8-fluoroisoquinoline** is no exception and serves as a key building block for constructing more complex molecular architectures.

- Medicinal Chemistry: The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. The specific 5-bromo-8-fluoro substitution pattern allows medicinal chemists to explore structure-activity relationships (SAR) systematically. By modifying the C5 position via cross-coupling, libraries of compounds can be synthesized and screened for activity against various biological targets, such as kinases, proteases, and G-protein coupled receptors.
- Organic Synthesis: Beyond pharmaceuticals, this compound is a valuable intermediate for the synthesis of novel materials and agrochemicals.^[3] The defined substitution pattern provides a reliable starting point for multi-step synthetic sequences.

Safety and Handling

As with any halogenated aromatic compound, **5-Bromo-8-fluoroisoquinoline** should be handled with appropriate care in a laboratory setting.

- General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.^[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[7] Avoid breathing dust, fumes, or vapors.^[7] Wash hands and any exposed skin thoroughly after handling.^[7]

- Hazard Identification:
 - May cause skin irritation.[[7](#)]
 - Causes serious eye irritation.[[7](#)]
 - May cause respiratory irritation.[[7](#)]
 - Harmful if swallowed, in contact with skin, or if inhaled.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[[2](#)][[7](#)]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[[7](#)][[8](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.com [capotchem.com]
- 2. 679433-94-4|5-Bromo-8-fluoroisoquinoline|BLD Pharm [bldpharm.com]
- 3. CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [5-Bromo-8-fluoroisoquinoline chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1375594#5-bromo-8-fluoroisoquinoline-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1375594#5-bromo-8-fluoroisoquinoline-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com